molecular formula C11H16N2O5 B1469318 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid CAS No. 1477817-59-6

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid

Cat. No.: B1469318
CAS No.: 1477817-59-6
M. Wt: 256.25 g/mol
InChI Key: KHACJPBCVMCFSV-UHFFFAOYSA-N
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Description

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid is a useful research compound. Its molecular formula is C11H16N2O5 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and influence the reaction kinetics .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can modulate the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . This compound’s involvement in metabolic pathways highlights its potential as a regulator of cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution pattern is essential for understanding its overall impact on cellular function and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-10(18,8(15)16)6-13-7(14)11(12-9(13)17)4-2-3-5-11/h18H,2-6H2,1H3,(H,12,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHACJPBCVMCFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2(CCCC2)NC1=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
Reactant of Route 2
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
Reactant of Route 3
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3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
Reactant of Route 4
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3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
Reactant of Route 5
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
Reactant of Route 6
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid

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